2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family This compound features a biphenyl core with two methyl groups at the 2 and 6 positions, a methoxy group at the 4’ position, and an aldehyde group at the 4 position
Mechanism of Action
Target of Action
It’s known that biphenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that biphenyl compounds often undergo electrophilic substitution reactions . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
The compound may be involved in various biochemical pathways, particularly those involving Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
It’s known that the stability of organoboron compounds, which are often used in suzuki–miyaura coupling reactions, can influence their bioavailability .
Result of Action
Biphenyl derivatives are known to have a wide range of biological and medicinal applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde. For instance, the stability of organoboron compounds can be influenced by air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves several steps. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using a Suzuki–Miyaura coupling reaction.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde can be compared with other biphenyl derivatives, such as:
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl groups at the 2 and 6 positions.
These comparisons highlight the unique structural features and reactivity of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3,5-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-13(10-17)9-12(2)16(11)14-4-6-15(18-3)7-5-14/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOMOIAXRGWCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)OC)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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